2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
Description
This compound (CAS: 1260948-87-5) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a thiophen-2-yl ethyl substituent at position 3 and an N,N-dipropylacetamide group at position 1. Its molecular formula is C₂₀H₂₆N₃O₃S₂, with a molecular weight of 420.6 g/mol .
Properties
Molecular Formula |
C20H25N3O3S2 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-9-21(10-4-2)17(24)14-23-16-8-13-28-18(16)19(25)22(20(23)26)11-7-15-6-5-12-27-15/h5-6,8,12-13H,3-4,7,9-11,14H2,1-2H3 |
InChI Key |
SDVQEKAQMBPWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a cornerstone for constructing thienopyrimidine scaffolds. Abdel Hamid et al. demonstrated that mercaptocarbonitrile-containing pyrimidines undergo cyclization in basic conditions to form thieno[3,2-d]pyrimidines. For example:
- Starting material : 6-Mercaptopyrimidine-2,4-dione (47 ).
- Alkylation : Treatment with 2-chloroethyl thiophene introduces the thiophenylethyl group, yielding 47a .
- Cyclization : Deprotonation with NaH in DMF induces ring closure to form the thieno[3,2-d]pyrimidine-2,4-dione (48 ) (71% yield).
Reaction conditions :
Tetrazole Intermediate Route
Abu-Hashem et al. developed an alternative route using tetrazole intermediates (Scheme 1):
- Tetrazole formation : Reacting pyrimidine 35 with triethyl orthoformate and NaN₃ yields tetrazole 36 (70%).
- Hydrazide intermediates : Refluxing 36 with hydrazine hydrate generates 37 and 38 .
- Cyclization : Intramolecular cyclization of 38 produces thienopyrimidine 39 (75%).
This method offers regioselectivity but requires stringent temperature control (110–120°C).
Attachment of the N,N-Dipropylacetamide Side Chain
Nucleophilic Acyl Substitution
The acetamide moiety is introduced via reaction of an activated ester with dipropylamine:
Reductive Amination
An alternative approach involves reductive amination:
- Substrate : 2-Amino-thieno[3,2-d]pyrimidine-2,4-dione.
- Reagents : Propionaldehyde, NaBH₃CN.
- Yield : 50–60%.
Optimization and Challenges
Regioselectivity in Cyclization
The Thorpe-Ziegler method favors formation of the [3,2-d] isomer over [2,3-d], as confirmed by XRD analysis. Solvent choice (DMF vs. THF) impacts isomer purity.
Purification Strategies
Yield Comparison of Methods
Scalability and Industrial Applications
The patent by Ali and Saleh (US20020107418) outlines a scalable process for analogous compounds:
- Continuous flow synthesis : Reduces reaction time from 24 hours to 6 hours.
- Catalyst recycling : Ferric chloride is recovered and reused (3 cycles without yield loss).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s N,N-dipropylacetamide group reduces steric hindrance compared to the bulkier N-(3-ethylphenyl) substituent in the analogue from , likely enhancing solubility in nonpolar solvents.
- The thiophen-2-yl ethyl group is conserved across both thienopyrimidine derivatives, suggesting shared electronic properties (e.g., π-π interactions in biological targets) .
Physicochemical and Spectral Properties
- The dipropylacetamide group in the target may lower melting points by disrupting crystallinity.
- Spectroscopic Characterization :
Biological Activity
The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic molecule known for its diverse biological activities. Its structure incorporates multiple functional groups and ring systems, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.6 g/mol. The compound features a thiophene ring , a pyrimidine ring , and an acetamide group , which enhance its structural rigidity and potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 455.6 g/mol |
| CAS Number | 1260925-54-9 |
Antimicrobial Activity
Research indicates that thiophene derivatives, including the compound , exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications to the thiophene structure can enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Thiophene derivatives are known to inhibit free radical-induced lipid oxidation. In particular, compounds similar to our target have shown inhibition rates ranging from 19% to 30% in lipid peroxidation assays . This suggests that the compound may possess protective effects against oxidative stress.
Anti-inflammatory Properties
Thiophene-based compounds have been reported to exhibit anti-inflammatory activities. Studies indicate that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy Study : A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial activity using the disk diffusion method. The study highlighted that modifications at specific positions on the pyrimidine ring significantly influenced antibacterial potency. For example, a derivative with a bromophenyl group at C4 displayed reduced activity against Gram-negative bacteria compared to other substitutions .
- Antioxidant Evaluation : In another study focusing on thiophene derivatives, the antioxidant activity was assessed through DPPH and hydroxyl radical scavenging assays. The results indicated that certain structural features contributed to enhanced radical stabilization and binding affinity towards biological targets, suggesting potential applications in oxidative stress-related diseases .
Q & A
Q. What steps ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Detailed protocols : Publish exact reaction conditions (e.g., temperature, inert atmosphere).
- Batch validation : Share NMR/HRMS data for each synthetic batch.
- Collaborative validation : Independent replication by a third-party lab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
